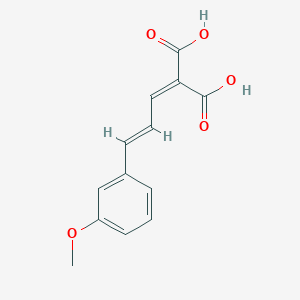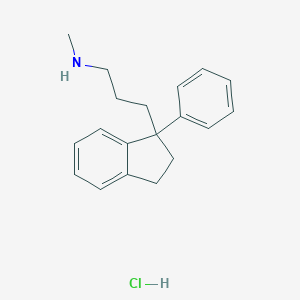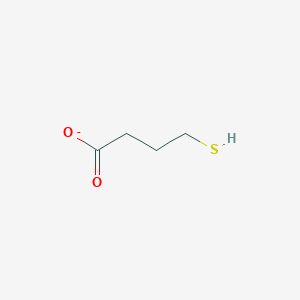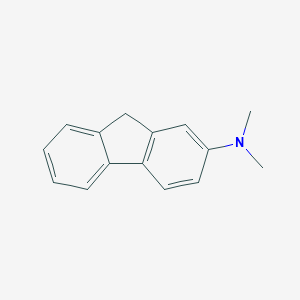
2-Dimethylaminofluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Dimethylaminofluorene (DMF) is a fluorescent organic compound that has been widely used in scientific research. It is a derivative of fluorene and contains a dimethylamino group at the 2-position. DMF is a highly reactive compound that is commonly used as a probe for studying the mechanism of certain chemical reactions.
Mechanism Of Action
The mechanism of action of 2-Dimethylaminofluorene involves its ability to undergo photochemical reactions. When exposed to light, 2-Dimethylaminofluorene can undergo a photochemical reaction that results in the formation of a highly reactive species known as a singlet excited state. This species can then react with other molecules, leading to the formation of various products.
Biochemical And Physiological Effects
2-Dimethylaminofluorene has been shown to have a variety of biochemical and physiological effects. It has been shown to induce DNA damage and to inhibit DNA repair. 2-Dimethylaminofluorene has also been shown to induce oxidative stress and to alter cellular signaling pathways. In addition, 2-Dimethylaminofluorene has been shown to have anti-inflammatory properties and to inhibit the growth of cancer cells.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Dimethylaminofluorene in lab experiments is its high reactivity, which makes it a useful probe for studying the mechanism of certain chemical reactions. 2-Dimethylaminofluorene is also relatively easy to synthesize and is commercially available. However, 2-Dimethylaminofluorene has some limitations for lab experiments. It is highly toxic and can be carcinogenic, which requires careful handling. In addition, 2-Dimethylaminofluorene can undergo non-specific reactions, which can complicate the interpretation of experimental results.
Future Directions
For research involving 2-Dimethylaminofluorene include the development of new synthetic methods and applications, as well as further research on its potential as a therapeutic agent.
Synthesis Methods
2-Dimethylaminofluorene can be synthesized by several methods, including the Friedel-Crafts reaction and the Buchwald-Hartwig reaction. In the Friedel-Crafts reaction, fluorene is reacted with dimethylamine in the presence of a Lewis acid catalyst, such as aluminum chloride. The Buchwald-Hartwig reaction involves the coupling of an aryl halide with dimethylamine in the presence of a palladium catalyst and a base.
Scientific Research Applications
2-Dimethylaminofluorene has been extensively used in scientific research as a fluorescent probe for studying the mechanism of certain chemical reactions. It is commonly used to study the mechanism of DNA damage and repair, as well as the mechanism of carcinogenesis. 2-Dimethylaminofluorene has also been used as a probe for studying the mechanism of protein-DNA interactions and protein-protein interactions.
properties
CAS RN |
13261-62-6 |
|---|---|
Product Name |
2-Dimethylaminofluorene |
Molecular Formula |
C15H15N |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
N,N-dimethyl-9H-fluoren-2-amine |
InChI |
InChI=1S/C15H15N/c1-16(2)13-7-8-15-12(10-13)9-11-5-3-4-6-14(11)15/h3-8,10H,9H2,1-2H3 |
InChI Key |
DBNDQWSTOSZFHI-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Other CAS RN |
13261-62-6 |
synonyms |
2-(dimethylamino)fluorene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



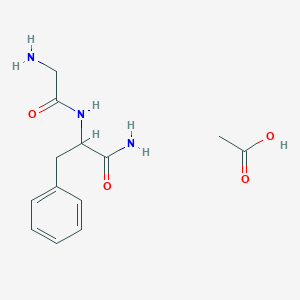
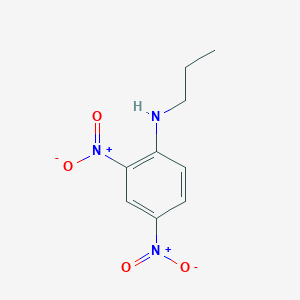
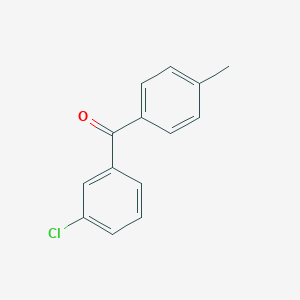
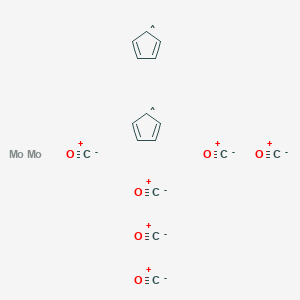

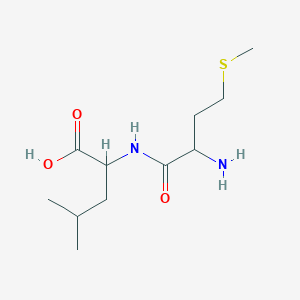
![2-Pyrazolin-5-one, 4-[(p-aminophenyl)imino]-3-methyl-1-phenyl-](/img/structure/B80388.png)
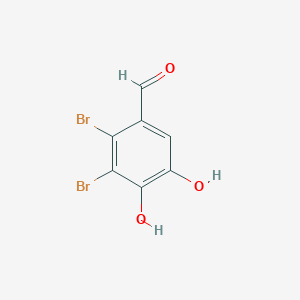
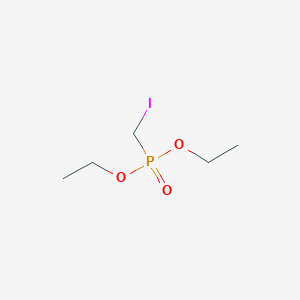
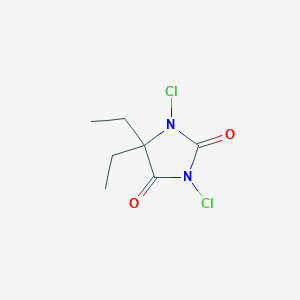
![2-Methyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B80396.png)
